molecular formula C17H20N2O B5637792 4-tert-butyl-N-(6-methyl-2-pyridinyl)benzamide

4-tert-butyl-N-(6-methyl-2-pyridinyl)benzamide

Cat. No. B5637792
M. Wt: 268.35 g/mol
InChI Key: RLGFOANQWWYTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(6-methyl-2-pyridinyl)benzamide is a chemical compound that likely possesses unique chemical and physical properties due to its structural components. The tert-butyl group, a common bulky alkyl substituent, can significantly influence the compound's reactivity and physical properties. The presence of a pyridinyl group and a benzamide moiety suggests potential applications in materials science, catalysis, or pharmaceuticals, leveraging the electronic properties of the aromatic systems and the functionality of the amide bond.

Synthesis Analysis

The synthesis of related polyamides and compounds often involves nucleophilic aromatic substitution reactions and direct polycondensation. For example, Hsiao et al. (2000) described synthesizing polyamides with ortho-phenylene units and main-chain ether linkages from a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, indicating a method that might be adaptable for synthesizing compounds like 4-tert-butyl-N-(6-methyl-2-pyridinyl)benzamide (Hsiao, Yang, & Chen, 2000).

Molecular Structure Analysis

Molecular structure analysis often includes X-ray crystallography and spectroscopic methods. For instance, the structure of N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide was elucidated, showing non-planarity and stabilization by intramolecular hydrogen bonding, indicating how substituents and functional groups might affect the overall structure of related compounds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often exploit the reactivity of functional groups. For example, Ellman et al. (2002) discussed the versatility of N-tert-butanesulfinyl imines for asymmetric synthesis of amines, highlighting the role of the tert-butyl group and the imine functionality in facilitating nucleophilic additions and subsequent transformations (Ellman, Owens, & Tang, 2002).

Physical Properties Analysis

The physical properties of similar compounds are influenced by their molecular structure. The introduction of bulky groups like tert-butyl can affect solubility, melting points, and thermal stability. For example, polyamides derived from 1,4‐bis(4‐aminophenoxy)‐2,5‐di‐tert‐butylbenzene showed amorphous nature, solubility in polar solvents, and high thermal stability, indicating potential physical properties of 4-tert-butyl-N-(6-methyl-2-pyridinyl)benzamide (Liaw & Liaw, 1998).

properties

IUPAC Name

4-tert-butyl-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12-6-5-7-15(18-12)19-16(20)13-8-10-14(11-9-13)17(2,3)4/h5-11H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGFOANQWWYTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(6-methylpyridin-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.